Cas no 33123-71-6 (5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester)
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester
- ethyl 5-tert-butyloxazole-2-carboxylate
- EN300-67308
- G44791
- Ethyl 5-(tert-butyl)oxazole-2-carboxylate
- AKOS027447781
- Z1079126052
- XJAFBPCIGZMUPR-UHFFFAOYSA-N
- Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
- SCHEMBL1980103
- DB-370475
- 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester
- CS-0257458
- 33123-71-6
-
- MDL: MFCD11976855
- Inchi: 1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3
- InChI Key: XJAFBPCIGZMUPR-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=NC=C1C(C)(C)C
Computed Properties
- Exact Mass: 197.10519334g/mol
- Monoisotopic Mass: 197.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3Ų
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B693725-250mg |
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester |
33123-71-6 | 250mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B693725-2.5g |
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester |
33123-71-6 | 2.5g |
$ 1200.00 | 2023-09-08 | ||
| Chemenu | CM465644-250mg |
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester |
33123-71-6 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM465644-500mg |
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester |
33123-71-6 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM465644-1g |
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester |
33123-71-6 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-67308-0.05g |
ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate |
33123-71-6 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-67308-0.1g |
ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate |
33123-71-6 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-67308-0.25g |
ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate |
33123-71-6 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-67308-0.5g |
ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate |
33123-71-6 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-67308-1.0g |
ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate |
33123-71-6 | 95.0% | 1.0g |
$470.0 | 2025-03-21 |
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester
Professional Introduction to 5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester (CAS No: 33123-71-6)
5-tert-Butyl-2-oxazolecarboxylic Acid Ethyl Ester, identified by its Chemical Abstracts Service (CAS) number 33123-71-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole derivative family, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of a tert-butyl group and an ester functionality in its molecular structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 5-tert-butyl-2-oxazolecarboxylic Acid Ethyl Ester consists of a five-membered oxazole ring, which is fused with a carboxylic acid ethyl ester moiety at the 2-position and a tert-butyl substituent at the 5-position. This arrangement contributes to its stability under various chemical conditions while allowing for selective modifications at different functional groups. The ester group enhances solubility in polar organic solvents, making it suitable for various synthetic protocols, whereas the tert-butyl group provides steric hindrance, influencing reactivity and binding interactions in biological systems.
In recent years, there has been growing interest in oxazole derivatives due to their potential applications in pharmaceuticals. Studies have demonstrated that oxazole-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-tert-butyl substitution on the oxazole ring is particularly noteworthy, as it can modulate the electronic properties of the ring system, thereby affecting its interaction with biological targets. This structural feature has been exploited in the design of novel drug candidates targeting specific disease pathways.
One of the most compelling aspects of 5-tert-butyl-2-oxazolecarboxylic Acid Ethyl Ester is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic disorders and cancer progression. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways. The ester functionality allows for facile hydrolysis or transesterification reactions, enabling the introduction of additional substituents or modifications to tailor biological activity.
Recent advancements in computational chemistry have further highlighted the significance of 5-tert-butyl-2-oxazolecarboxylic Acid Ethyl Ester. Molecular docking studies have revealed that this compound can interact with specific binding pockets on target proteins, suggesting its potential as a scaffold for drug design. The steric bulk provided by the tert-butyl group helps in optimizing binding affinity by filling hydrophobic cavities, while the oxazole ring itself contributes to hydrogen bonding interactions. These insights have guided researchers in developing more potent and selective analogs.
The synthesis of 5-tert-butyl-2-oxazolecarboxylic Acid Ethyl Ester involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include condensation reactions between β-ketoesters and tert-butanol derivatives under acidic or basic conditions, followed by esterification steps to introduce the ethyl ester moiety. These synthetic strategies are well-documented in organic chemistry literature and have been adapted for large-scale production where necessary.
In industrial applications, 5-tert-butyl-2-oxazolecarboxylic Acid Ethyl Ester serves as a versatile building block for fine chemical synthesis. Its stability under various reaction conditions makes it an attractive choice for pharmaceutical manufacturers seeking reliable intermediates for drug development pipelines. Additionally, its compatibility with green chemistry principles has been explored, with efforts focused on optimizing synthetic routes to minimize waste and energy consumption.
The pharmacological potential of this compound has not gone unnoticed by academic researchers. Preclinical studies have shown promising results when tested against various disease models, particularly in oncology and inflammatory disorders. The ability to modify key functional groups while maintaining structural integrity has allowed for rapid development of lead compounds with improved pharmacokinetic profiles. Future research aims to explore additional derivatives to expand therapeutic applications further.
From a regulatory perspective, 5-tert-butyl-2-oxazolecarboxylic Acid Ethyl Ester (CAS No: 33123-71-6) is classified as a research chemical intended for laboratory use only. Compliance with safety protocols is essential when handling this compound due to its reactivity and potential health hazards associated with prolonged exposure. Proper storage conditions, including temperature control and inert atmosphere handling where necessary, are recommended to ensure stability during long-term storage or repeated use.
In conclusion,5-tert-butyl-2 oxazolecarboxylic acid ethyl ester CAS No 33123 71 6 plays an integral role in modern pharmaceutical research as both an intermediate and a potential lead compound Its unique structural features offer opportunities for innovation across multiple therapeutic areas particularly cancer biology inflammatory diseases and metabolic disorders As research continues advancements will likely emerge further elucidating its full pharmacological potential while refining synthetic methodologies
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